7-Hydroxy-1-tetralone
Overview
Description
7-Hydroxy-1-tetralone is an organic compound with the molecular formula C10H10O2 It is a derivative of tetralone, characterized by the presence of a hydroxyl group at the seventh position of the tetralone ring
Scientific Research Applications
7-Hydroxy-1-tetralone has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Safety and Hazards
7-Hydroxy-1-tetralone is classified as hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
7-Hydroxy-1-tetralone is a chemical compound that has been used as a pharmacological tool to study the human histamine H3 receptor . It has also been studied as an inhibitor of Monoamine Oxidase (MAO) . MAO is an enzyme that plays a crucial role in the metabolism of neurotransmitters, and inhibitors of this enzyme are used in the treatment of neuropsychiatric and neurodegenerative disorders .
Mode of Action
The interaction of this compound with its targets results in significant changes. For instance, when it interacts with the MAO enzyme, it inhibits the enzyme’s activity . This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the brain and potentially alleviating symptoms of certain neuropsychiatric disorders .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the monoamine neurotransmitter pathway . By inhibiting the MAO enzyme, this compound prevents the breakdown of monoamine neurotransmitters such as dopamine, adrenaline, noradrenaline, and serotonin . This can lead to an increase in the levels of these neurotransmitters in the brain, which can have various downstream effects, including mood elevation and relief from symptoms of depression and anxiety .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes in neurotransmitter levels in the brain. By inhibiting the MAO enzyme, this compound can increase the levels of monoamine neurotransmitters in the brain . This can lead to various effects, such as mood elevation and relief from symptoms of depression and anxiety .
Preparation Methods
Synthetic Routes and Reaction Conditions: 7-Hydroxy-1-tetralone can be synthesized from 7-methoxy-1-tetralone through a demethylation reaction. The demethylation is typically carried out using aluminum chloride (AlCl3) as a catalyst . The reaction involves the conversion of the methoxy group to a hydroxyl group under controlled conditions.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous-flow technology, which offers advantages such as reduced reaction time and improved reaction efficiency . This method ensures high purity and yield, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-1-tetralone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The keto group can be reduced to form secondary alcohols.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 7-hydroxy-1-tetralol.
Substitution: Formation of ethers or esters depending on the substituent.
Comparison with Similar Compounds
1-Tetralone: Lacks the hydroxyl group at the seventh position.
4-Chromanone: A structurally related compound with different functional groups.
Uniqueness: 7-Hydroxy-1-tetralone is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
7-hydroxy-3,4-dihydro-2H-naphthalen-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,11H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFSAJZSDNYVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)O)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00341263 | |
Record name | 7-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22009-38-7 | |
Record name | 3,4-Dihydro-7-hydroxy-1(2H)-naphthalenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22009-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-1-tetralone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00341263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-hydroxy-3,4-dihydronaphthalen-1(2H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.225.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying 3-amino-2,2-dimethyltetralin analogs in the context of opioid receptors?
A1: 3-amino-2,2-dimethyltetralin serves as a structural scaffold for developing novel opioid receptor ligands. By modifying this core structure, researchers aim to create compounds with improved pharmacological profiles, such as enhanced potency, selectivity for specific opioid receptor subtypes (mu, kappa, delta), and reduced side effects. The two analogs discussed in the research, 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralone (Compound J) and 3-dimethylamino-2,2-dimethyl-7-hydroxy-1-tetralol (MRSAL), exemplify this approach. [, ]
Q2: How do Compound J and MRSAL, the two 7-hydroxy-1-tetralone analogs, differ in their interaction with opioid receptors?
A2: Studies using the electrically driven guinea pig ileum longitudinal muscle preparation (GPI) revealed distinct opioid receptor activities for Compound J and MRSAL. [, ] Compound J exhibited opioid agonist activity, demonstrating a preference for mu opioid receptors. [, ] Conversely, MRSAL functioned as an opioid antagonist, displaying minimal selectivity for either mu or kappa receptors. [, ] This difference in activity highlights how subtle structural modifications to the this compound scaffold can significantly impact opioid receptor interactions and downstream effects.
Q3: Beyond potential pharmaceutical applications, how else is this compound utilized in chemical synthesis?
A3: this compound serves as a valuable building block in synthesizing more complex molecules. For example, it can react with o-dichlorobenzene in the presence of aluminum halides to yield various dichlorophenyl-substituted 7-hydroxy-1-tetralones. [] These resulting compounds could hold potential as pharmacologically active agents or intermediates for synthesizing other valuable chemicals.
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